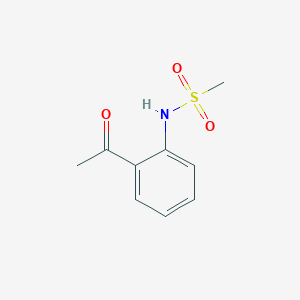

N-(2-acetylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

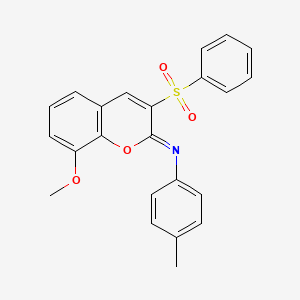

Conformational and Spectroscopic Analysis

The conformational analysis of methanesulfonamide derivatives has been extensively studied, as seen in the research on methanesulfonamide-N,N'-1,2-ethanediylbis (msen). Vibrational and NMR spectroscopies, along with theoretical computations, have identified six different rotational isomers, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered conformers being particularly noteworthy. These studies provide a detailed understanding of the stable conformers and their vibrational spectra, contributing to the knowledge of the molecular structure of such compounds .

Synthesis and Reaction Mechanisms

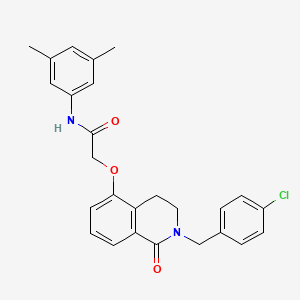

The synthesis of N-acyl- and N-methanesulfonyl derivatives has been explored through the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-6-ols with lead tetraacetate, leading to the formation of o-quinol acetates. Subsequent reactions with acetic acid yield various N,N-dialkyl derivatives, showcasing the reactivity and potential for further functionalization of these compounds . Additionally, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides demonstrates the versatility of these compounds in heterocyclic chemistry .

Molecular Structure Insights

The molecular structure of N-(2,4-dichlorophenyl)methanesulfonamide reveals that the amide H atom is positioned in a way that makes it readily available to receptor molecules during biological activity. This structural feature is consistent with other methanesulfonanilides and is crucial for understanding the potential interactions of these compounds with biological targets . Similarly, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the amide H atom's availability for receptor interaction, with the molecules being packed into chains through hydrogen bonding .

Chemoselective Acylation Agents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective acylation agents highlights the importance of structure-reactivity relationships. These compounds serve as storable and selective reagents for N-acylation, expanding the toolbox for synthetic organic chemistry .

Proton-Donating Ability and Chemical Properties

Trifluoro-N-(2-phenylacetyl)methanesulfonamide exhibits two conformers with different orientations of the C=O and N-H bonds. Its ability to form self-associates and its strong hydrogen bond donating ability, as evidenced by its pKa in methanol, provide insights into its physical and chemical properties. This compound's proton-donating ability is stronger than that of N-methyltrifluoromethanesulfonamide, indicating its potential for forming stable hydrogen bonds .

Aplicaciones Científicas De Investigación

Chemoselective N-Acylation Reagents

N-(2-acetylphenyl)methanesulfonamide and its derivatives are instrumental in the development of chemoselective N-acylation reagents. For instance, a study by Kondo et al. (2000) explored N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their effectiveness as N-acylation agents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Synthesis of Heteroaromatic Ring Systems

Sakamoto et al. (1988) utilized N-(2-halophenyl)methanesulfonamides, closely related to this compound, in the synthesis of 1-methylsulfonyl-indoles. Their work highlights the role of these compounds in the efficient synthesis of complex heteroaromatic systems (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Structural Analysis and Conformation

The structural and conformational properties of methanesulfonamide derivatives, including this compound, are significant in scientific research. Gowda, Foro, and Fuess (2007) provided insights into the molecular structure of N-(3,4-Dichlorophenyl)methanesulfonamide, contributing to a better understanding of similar compounds (Gowda, Foro, & Fuess, 2007).

Catalysis and Chemical Synthesis

In chemical synthesis, derivatives of this compound are used as catalysts. Jiang, Shi, and Shi (2008) utilized a chiral phosphine derived from N-(2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-yl)methanesulfonamide as an effective catalyst in organic reactions (Jiang, Shi, & Shi, 2008).

N-arylation and Cross-Coupling Reactions

Methanesulfonamide derivatives, similar to this compound, are used in N-arylation and cross-coupling reactions. Rosen et al. (2011) described a palladium-catalyzed cross-coupling of methanesulfonamide, highlighting its utility in such chemical transformations (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Propiedades

IUPAC Name |

N-(2-acetylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGKSJBYJPWYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)